1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with two methyl groups. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine can be compared with other imidazole derivatives, such as:
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry with metal ions.
1-(3-(1H-imidazol-1-yl)propyl)-2-phenylimidazole: Used in various synthetic applications. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-4-11(12,7-9(8)2)10-13-5-6-14-10/h5-6,8-9H,3-4,7,12H2,1-2H3,(H,13,14) |
InChI Key |
QPAHXAVKRRXGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C2=NC=CN2)N |
Origin of Product |
United States |
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